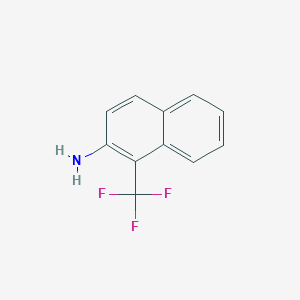

1-(Trifluoromethyl)naphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8F3N |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

1-(trifluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6H,15H2 |

InChI Key |

PTKWKSXFYPTSGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)N |

Origin of Product |

United States |

The Trifluoromethyl Moiety: a Game Changer in Chemical Design

The trifluoromethyl group is a small but powerful functional group that can dramatically alter a molecule's physicochemical properties. Its significance in modern chemical design stems from a combination of factors that make it a valuable tool for molecular engineering.

The high electronegativity of the three fluorine atoms makes the trifluoromethyl group strongly electron-withdrawing. This electronic pull can significantly influence the reactivity and properties of the molecule to which it is attached. Furthermore, the trifluoromethyl group is known for its high metabolic stability, a consequence of the strong carbon-fluorine bonds. sigmaaldrich.com This stability is a highly desirable trait in the development of new chemical entities.

The introduction of a trifluoromethyl group can also enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. organic-chemistry.org This property, combined with its ability to participate in various non-covalent interactions, makes the trifluoromethyl group a frequent choice in the design of compounds with specific biological activities. sigmaaldrich.comorganic-chemistry.org The strategic placement of this group can lead to enhanced binding affinity with biological targets. sigmaaldrich.com

The trifluoromethyl group is a key feature in numerous pharmaceuticals and agrochemicals. organic-chemistry.orgnih.gov Its ability to fine-tune molecular properties has led to its incorporation into a wide range of successful commercial products. nih.gov The ongoing development of new methods for introducing the trifluoromethyl group into organic molecules remains a vibrant area of research, highlighting its continued importance in synthetic chemistry. nih.gov

Table 1: Key Properties and Effects of the Trifluoromethyl Group

| Property | Description | Impact on Molecular Design |

| Electron-Withdrawing Nature | The high electronegativity of fluorine atoms pulls electron density away from the rest of the molecule. | Modulates acidity/basicity, influences reaction mechanisms, and affects electronic properties. rsc.org |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. | Increases the in vivo half-life of a compound, a crucial factor in drug design. sigmaaldrich.comorganic-chemistry.org |

| Lipophilicity | The trifluoromethyl group generally increases the lipophilicity (fat-solubility) of a molecule. | Can enhance membrane permeability and improve absorption and distribution within an organism. organic-chemistry.org |

| Steric Profile | It is relatively small and sterically non-demanding. | Can act as a bioisosteric replacement for other groups without significantly altering molecular shape. sigmaaldrich.com |

| Binding Interactions | Can participate in dipole-dipole, ion-dipole, and other non-covalent interactions. | Can enhance binding affinity to target proteins and enzymes. sigmaaldrich.com |

The Naphthalene Amine Scaffold: a Versatile Building Block

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is a prevalent scaffold in a multitude of biologically active natural products and synthetic compounds. acs.org When combined with an amine functional group, the resulting naphthalene-amine structure offers a versatile platform for further chemical modification and has been explored for a wide range of applications.

Naphthalene derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. acs.org The naphthalene moiety can also serve as a bioisosteric replacement for other aromatic rings, such as benzene (B151609), to potentially improve the metabolic stability and pharmacological profile of a molecule. acs.org

The amine group on the naphthalene scaffold provides a convenient handle for a variety of chemical transformations, allowing for the construction of more complex molecules. The reactivity of the amine group, coupled with the electronic properties of the naphthalene ring, makes these compounds valuable intermediates in organic synthesis. rsc.org For instance, they can be used in the preparation of azo dyes and as precursors for various other functionalized naphthalene derivatives. wikipedia.org Furthermore, certain naphthalene-amine derivatives have been investigated for their fluorescent properties, showing potential for use in chemical sensors and imaging applications. amadischem.comchembk.com

Table 2: Properties of Naphthalenamine Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 50 | 301 |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | 111-113 | 306 |

Data for 1-Naphthylamine sourced from wikipedia.org. Data for 2-Naphthylamine sourced from nist.govnist.gov.

Comprehensive Computational and Theoretical Chemistry Studies of 1 Trifluoromethyl Naphthalen 2 Amine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netusm.my For 1-(Trifluoromethyl)naphthalen-2-amine, DFT calculations would be the foundational step to understand its molecular properties.

Optimization of Molecular Geometries and Conformational Analysis

A computational study would begin with the optimization of the molecular geometry of this compound. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed for this purpose. researchgate.net

The analysis would focus on key geometric parameters:

Bond Lengths: The distances between the C-C bonds in the naphthalene (B1677914) rings, the C-N bond of the amine group, and the C-C and C-F bonds of the trifluoromethyl group.

Dihedral Angles: The rotational orientation between the amine (-NH2) and trifluoromethyl (-CF3) groups relative to the naphthalene plane.

Conformational analysis would be crucial to identify the most stable conformer(s). This involves calculating the energy of the molecule as the dihedral angles involving the C-N and C-CF3 bonds are systematically rotated. The resulting potential energy surface would reveal the global minimum energy conformer and any other low-energy, stable conformers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. Its energy level indicates the molecule's ability to donate electrons, and its spatial distribution highlights the most nucleophilic regions. For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the nitrogen atom of the amine group, as these are the most electron-rich parts of the molecule.

LUMO: This orbital acts as an electron acceptor. Its energy level relates to the molecule's ability to accept electrons, and its distribution shows the most electrophilic sites. The electron-withdrawing trifluoromethyl group would likely cause the LUMO to have significant density on the carbon atom to which it is attached and on the surrounding aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of molecular stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. usm.my

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Difference) |

| No specific data is available for this compound. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. wolfram.comuni-muenchen.de The map is colored to show different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack. In this compound, these regions would be expected around the nitrogen atom of the amine group and potentially on the fluorine atoms of the trifluoromethyl group due to their high electronegativity. researchgate.netresearchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.net The hydrogen atoms of the amine group would likely show a positive potential.

Green: Regions of neutral potential.

The MEP map would be instrumental in predicting how the molecule interacts with other reagents, such as electrophiles and nucleophiles.

Reaction Mechanism Exploration through Computational Models

Computational models can be used to elucidate the step-by-step pathways of chemical reactions, including the identification of intermediates and transition states.

Investigation of Reaction Intermediates (e.g., Meisenheimer Complexes)

In nucleophilic aromatic substitution (SNAr) reactions, Meisenheimer complexes are key reactive intermediates. wikipedia.org These are adducts formed when a nucleophile attacks an electron-deficient aromatic ring. nih.govfrontiersin.org If this compound were to undergo a reaction where a nucleophile attacks the naphthalene ring, computational modeling could be used to:

Identify the Structure: Optimize the geometry of the resulting Meisenheimer complex.

Determine Stability: Calculate the energy of the complex relative to the reactants and products. The strong electron-withdrawing nature of the trifluoromethyl group would be expected to stabilize such an intermediate.

Transition State Characterization and Reaction Pathway Elucidation

To map out a complete reaction pathway, computational chemists locate the transition state (TS) for each step. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

For a potential reaction involving this compound, the process would involve:

Locating the TS: Using specialized algorithms to find the saddle point on the potential energy surface that connects reactants (or intermediates) to products.

Characterizing the TS: Confirming the located structure is a true transition state by performing a frequency calculation. A valid TS has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Without experimental or previously published computational data for this compound, the specific quantitative details for these analyses remain purely theoretical.

Supramolecular Chemistry and Crystal Engineering of Trifluoromethylated Naphthalene Amine Systems

Analysis of Intermolecular Interactions in Solid-State and Solution

Hydrogen Bonding Networks (N-H...N, C-H...F, C-H...N)

The primary amine group is a potent hydrogen bond donor, capable of forming conventional N-H···N hydrogen bonds with neighboring molecules, creating chains or dimeric motifs. Beyond this classical interaction, the trifluoromethyl group and the aromatic framework introduce weaker, yet structurally significant, hydrogen bonds.

C-H···F Interactions: The fluorine atoms of the trifluoromethyl group, while poor hydrogen bond acceptors, can participate in weak C-H···F interactions with the aromatic C-H groups of adjacent naphthalene (B1677914) rings. Studies on fluorinated aromatic compounds show that as fluorine content increases, so does the acidity of the C-H protons, strengthening these interactions ias.ac.in. In highly fluorinated naphthalenes, C-H···F-C hydrogen bonds have been observed with distances around 2.37–2.64 Å rsc.org. Such interactions, sometimes in a bifurcated C-H···(F-C)2 arrangement, play a crucial role in linking molecules and directing the crystal packing rsc.org. In the context of 1-(trifluoromethyl)naphthalen-2-amine, these bonds would contribute to the cohesion between molecules, influencing their relative orientation.

N-H···F Interactions: While less common, direct N-H···F hydrogen bonds are also possible. In related structures of 1,8-disubstituted naphthalenes featuring both amide N-H and fluorine substituents, crystallographic analyses have confirmed the presence of N-H···F bonds with distances of approximately 2.12 to 2.22 Å nsf.govacs.org. These interactions can be pivotal in forming sheet-like structures composed of stacked naphthalene rings nsf.govacs.org.

C-H···N Interactions: The nitrogen atom of the amine group can also act as a hydrogen bond acceptor, engaging in C-H···N interactions with the aromatic protons of neighboring molecules.

The combination of these hydrogen bonding networks (N-H···N, C-H···F, and N-H···F) results in robust, multidimensional supramolecular assemblies.

| Interaction Type | Typical Donor | Typical Acceptor | Potential Role in Assembly |

| N-H···N | Amine (-NH2) | Amine (-NH2) | Formation of primary chains or dimers |

| C-H···F | Aromatic C-H | Trifluoromethyl (-CF3) | Linking of aromatic cores, formation of layers |

| N-H···F | Amine (-NH2) | Trifluoromethyl (-CF3) | Stabilization of sheet-like architectures |

| C-H···N | Aromatic C-H | Amine (-NH2) | Secondary linking between molecules |

π-π Stacking Interactions

The large, electron-rich naphthalene core of the molecule is highly susceptible to π-π stacking interactions. The presence of the electron-withdrawing trifluoromethyl group significantly modulates the electronic character of the aromatic system, favoring interactions with electron-rich π systems. Computational studies have shown that aromatic trifluoromethylation enhances the intermolecular interaction energy in π-π stacking arrangements compared to non-fluorinated analogues researchgate.net.

Weak Non-Covalent Interactions and Their Contribution to Assembly

These van der Waals contacts, along with C···H and C···C contacts, represent the majority of intermolecular interactions in many organic structures mdpi.com. The cumulative effect of these numerous, albeit individually weak, interactions is substantial and plays a critical role in achieving a densely packed and stable crystalline form.

Crystallographic Studies and Polymorphism

While specific crystallographic data for this compound is not extensively detailed in the available literature, the principles of crystallography and the phenomenon of polymorphism are highly relevant to this class of compounds. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice mdpi.commdpi.com.

Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The conformational flexibility of the amine group relative to the naphthalene ring, combined with the multiple possible hydrogen bonding and π-π stacking arrangements, creates a high likelihood for polymorphism in this compound. For example, related N-arylbenzamide compounds have been shown to crystallize in different space groups (e.g., orthorhombic and triclinic) with different numbers of molecules in the asymmetric unit, arising from variations in hydrogen-bonding networks and molecular conformation mdpi.com. Similarly, core-chlorinated naphthalene diimides with fluoroalkyl side chains have been found to exhibit multiple crystal phases, including solvates mdpi.com. The discovery and characterization of different polymorphs are crucial for understanding the structure-property relationships of the material.

Molecular Self-Assembly and Supramolecular Architecture Design

The specific combination of functional groups in this compound makes it an excellent candidate for directed molecular self-assembly. The process is driven by the synergistic effects of the non-covalent interactions discussed previously. Hydrogen bonding and π-stacking are known to be powerful tools in guiding the self-assembly of naphthalene diimide derivatives into well-defined nanostructures nih.govacs.org.

Isomeric naphthalene derivatives have been shown to self-assemble into distinct morphologies, such as nanofibers and nanotwists, depending on the substitution pattern on the naphthalene ring rsc.org. This suggests that the specific placement of the trifluoromethyl and amine groups at the 1- and 2-positions, respectively, will direct a specific and predictable self-assembly pathway. The trifluoromethyl groups can also drive assembly through hydrophobic interactions. The design principles involve leveraging the directionality and strength of hydrogen bonds to form primary structures, which are then organized by weaker π-π stacking and van der Waals forces into higher-order architectures. This hierarchical assembly process allows for the design of complex supramolecular structures from relatively simple molecular building blocks utexas.edu.

Co-crystallization and Crystal Engineering Approaches for Property Modulation

Crystal engineering offers a powerful strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials without altering their covalent structure nih.gov. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a key technique in this field google.com.

For this compound, co-crystallization could be employed to enhance properties such as solubility, stability, or bioavailability. The amine group provides a reliable site for forming robust hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids. This strategy has been widely used to create new solid forms of drugs nih.gov.

Furthermore, the modulated π-system of the trifluoromethyl-naphthalene core makes it an interesting candidate for forming charge-transfer co-crystals with electron-rich aromatic donors or electron-poor acceptors rsc.org. Such co-crystals often exhibit unique electronic and optical properties. The selection of a suitable co-former is critical and can be guided by principles of supramolecular synthon recognition. Various methods, including slurry crystallization, solvent evaporation, and grinding, can be employed to screen for and produce new co-crystal phases nih.govacs.org.

| Crystal Engineering Strategy | Potential Co-former Type | Target Interaction | Desired Property Modulation |

| Co-crystallization | Carboxylic Acids | N-H···O=C Hydrogen Bond | Improved solubility, stability |

| Charge-Transfer Complex | Electron-rich Aromatics (e.g., Coronene) | Donor-Acceptor π-π Stacking | Modified electronic/optical properties |

| Salt Formation | Strong Acids | Proton transfer (N+H2···A-) | Significant solubility enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.